molecular formula C12H15NO4S B6631684 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid

2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid

Cat. No. B6631684
M. Wt: 269.32 g/mol
InChI Key: TXKNEYSPSSTPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is also known as N-acetylcysteine amide (NACA) and has been studied for its antioxidant, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid is not fully understood. However, it is believed to exert its therapeutic effects by increasing the levels of glutathione, a potent antioxidant, in the brain. This increase in glutathione levels may protect against oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the levels of glutathione in the brain, which may protect against oxidative stress and inflammation. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. Additionally, 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid in lab experiments is its potential therapeutic properties in various research areas. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid. One of the future directions is to investigate its potential therapeutic properties in other neurological disorders, such as multiple sclerosis and epilepsy. Another future direction is to study its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, future research could focus on optimizing the synthesis method of 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid to improve its bioavailability and efficacy.

Synthesis Methods

The synthesis method of 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid involves the reaction of N-acetylcysteine with acetic anhydride in the presence of sodium bicarbonate. The resulting product is then treated with 4-hydroxyphenethylamine hydrochloride to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid has been studied for its potential therapeutic properties in various research areas. It has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its neuroprotective effects in traumatic brain injury and stroke. Additionally, 2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid has been investigated for its potential in treating drug addiction and alcoholism by reducing drug-seeking behavior and withdrawal symptoms.

properties

IUPAC Name

2-[2-[2-(4-hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-10-3-1-9(2-4-10)5-6-13-11(15)7-18-8-12(16)17/h1-4,14H,5-8H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKNEYSPSSTPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CSCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid

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